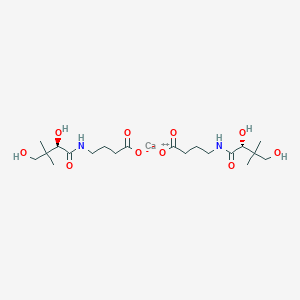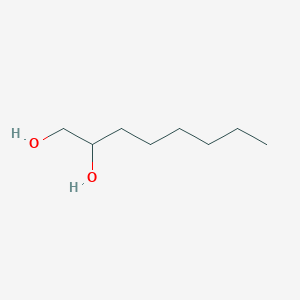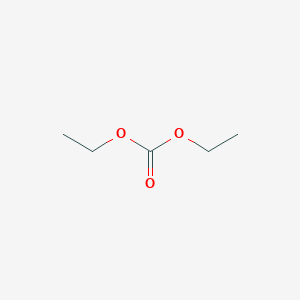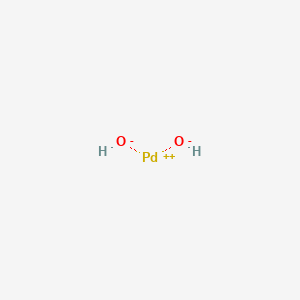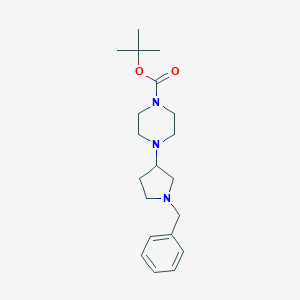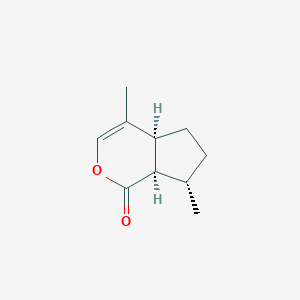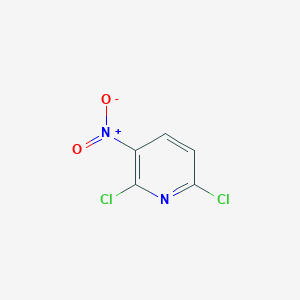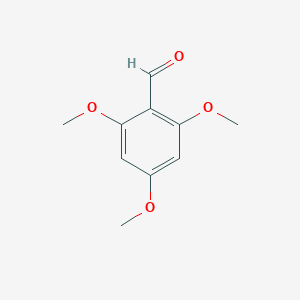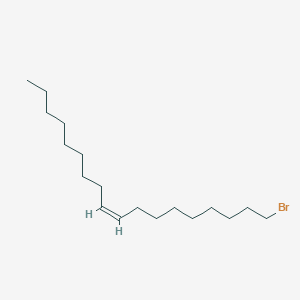
オレイルブロミド
概要
説明
(Z)-1-Bromooctadec-9-ene: is an organic compound that belongs to the class of alkenyl halides It is characterized by the presence of a bromine atom attached to the first carbon of an octadecene chain, with a double bond located at the ninth carbon in the Z-configuration
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (Z)-1-Bromooctadec-9-ene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a monomer or comonomer in the production of specialty polymers with unique properties.
Biology and Medicine:
Biological Probes: This compound is used in the development of biological probes for studying membrane dynamics and protein-lipid interactions.
Drug Development: It is investigated for its potential use in the synthesis of bioactive molecules with therapeutic properties.
Industry:
Surfactants and Lubricants: (Z)-1-Bromooctadec-9-ene is used in the production of surfactants and lubricants due to its long hydrophobic chain and reactive bromine atom.
Material Science: It is employed in the modification of surfaces and the creation of functionalized materials.
作用機序
Target of Action
It’s known that oleyl bromide can be used as a starting material in the synthesis of various compounds, including lipids and surfactants .
Mode of Action
It’s known that Oleyl bromide can carry out ring-opening reactions through a process called "encapsulation" . More research is needed to fully understand the interaction of Oleyl bromide with its targets and the resulting changes.
Biochemical Pathways
It’s known that Oleyl bromide can be used as a precursor for the synthesis of oleylphosphonates , which suggests that it may play a role in lipid metabolism.
Result of Action
Given its potential role in the synthesis of lipids and surfactants , it may have an impact on cell membrane structure and function.
生化学分析
Biochemical Properties
It is known to be a precursor for the synthesis of oleylphosphonates, which have the potential to inhibit diacylglycerol lipase (DAGL) and monoacylglycerol lipase (MAGL) . These enzymes are involved in the metabolism of lipids, suggesting that Oleyl bromide may interact with these and potentially other biomolecules in biochemical reactions.
Molecular Mechanism
It is known to be involved in the synthesis of oleylphosphonates, which can inhibit DAGL and MAGL . These enzymes play a crucial role in lipid metabolism, suggesting that Oleyl bromide may exert its effects at the molecular level by influencing these pathways.
Temporal Effects in Laboratory Settings
It is known to be a stable compound that can be stored at -20°C
Metabolic Pathways
It is a precursor for the synthesis of oleylphosphonates, suggesting that it may interact with enzymes involved in lipid metabolism .
準備方法
Synthetic Routes and Reaction Conditions:
Hydrobromination of Octadec-9-ene: One common method for preparing (Z)-1-Bromooctadec-9-ene involves the addition of hydrogen bromide to octadec-9-ene. This reaction typically requires the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under controlled temperature conditions to ensure the formation of the Z-isomer.
Bromination of Octadec-9-ene: Another method involves the direct bromination of octadec-9-ene using bromine in the presence of a solvent like carbon tetrachloride. The reaction is conducted at low temperatures to favor the formation of the Z-isomer.
Industrial Production Methods: Industrial production of (Z)-1-Bromooctadec-9-ene often involves large-scale hydrobromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity (Z)-1-Bromooctadec-9-ene.
化学反応の分析
Types of Reactions:
Substitution Reactions: (Z)-1-Bromooctadec-9-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Elimination Reactions: This compound can also undergo elimination reactions to form octadec-9-yne, especially under the influence of strong bases like potassium tert-butoxide.
Oxidation Reactions: Oxidation of (Z)-1-Bromooctadec-9-ene can lead to the formation of corresponding epoxides or alcohols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Major Products:
Substitution: Octadec-9-en-1-ol, Octadec-9-en-1-nitrile.
Elimination: Octadec-9-yne.
Oxidation: Octadec-9-en-1-ol, Octadec-9,10-epoxide.
類似化合物との比較
(E)-1-Bromooctadec-9-ene: The E-isomer of 1-Bromooctadec-9-ene, which has different physical and chemical properties due to the trans configuration of the double bond.
1-Chlorooctadec-9-ene: A similar compound where the bromine atom is replaced by chlorine, resulting in different reactivity and applications.
1-Iodooctadec-9-ene: Another halogenated derivative with iodine, which has higher reactivity compared to bromine.
Uniqueness:
Reactivity: (Z)-1-Bromooctadec-9-ene has unique reactivity due to the presence of the bromine atom and the Z-configuration of the double bond, which influences its steric and electronic properties.
Applications: Its specific structure makes it suitable for applications in surfactant and lubricant production, as well as in the synthesis of complex organic molecules.
特性
IUPAC Name |
(Z)-1-bromooctadec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQWVJIFKFIUJU-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884225 | |
| Record name | 9-Octadecene, 1-bromo-, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6110-53-8 | |
| Record name | (9Z)-1-Bromo-9-octadecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6110-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecene, 1-bromo-, (9Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006110538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecene, 1-bromo-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecene, 1-bromo-, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-1-bromooctadec-9-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the low toxicity of 3,7-dioleylquercetin (OQ) compared to native quercetin in the context of skin-whitening agents?
A1: Native quercetin, a well-known antioxidant and potential skin-whitening agent, suffers from concerns regarding its efficacy and safety. [] 3,7-dioleylquercetin (OQ), a novel quercetin derivative synthesized using oleyl bromide, demonstrates significantly lower toxicity in vitro (>100 µg/mL for OQ compared to <20 µg/mL for quercetin). [] This improved safety profile makes OQ a more promising candidate for developing novel skin-whitening agents with reduced risk of adverse effects.
Q2: How was oleyl bromide utilized in the synthesis of 3,7-dioleylquercetin (OQ)?
A2: Researchers synthesized OQ through an SN2 reaction using quercetin and oleyl bromide as reactants. [] This suggests that oleyl bromide acts as an alkylating agent, contributing its oleyl group to the quercetin molecule to form the desired derivative.
Q3: Can you elaborate on the use of oleyl bromide in synthesizing enantiopure structured ether lipids?
A3: Oleyl bromide plays a key role in the synthesis of specific ether lipids containing omega-3 fatty acids. [] Researchers used oleyl bromide to introduce the cis-octadec-9-enyl group to the glycerol backbone, contributing to the structural features and potential biological activity of the final ether lipid molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)
